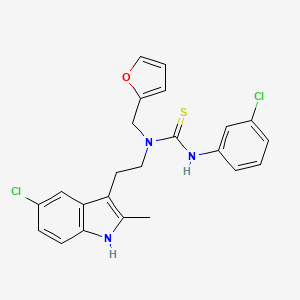

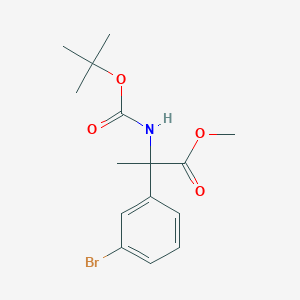

![molecular formula C14H14ClN3O2S B2770226 N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide CAS No. 887223-73-6](/img/structure/B2770226.png)

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It was initially developed for scientific research purposes, specifically to study the cannabinoid receptors in the brain. Since then, CP-47,497 has been used extensively in scientific research to understand the mechanisms of action of cannabinoids and their effects on the body.

Applications De Recherche Scientifique

Anti-Tubercular Activity

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxyacetamide: has been investigated for its anti-tubercular potential. Tuberculosis (TB) remains a global health challenge, and the emergence of drug-resistant strains necessitates novel therapeutic options. Researchers have designed and synthesized derivatives of this compound, evaluating their activity against Mycobacterium tuberculosis H37Ra. Notably, several derivatives demonstrated significant anti-TB activity, with IC50 values ranging from 1.35 to 2.18 μM . Further development of these compounds could contribute to improved TB treatment.

Antileishmanial Activity

Although not widely explored, molecular simulation studies have justified the potent in vitro antipromastigote activity of compound 13 (a derivative of our compound of interest). This compound exhibited a desirable fitting pattern in the active site of LmPTR1, characterized by lower binding free energy . Leishmaniasis, caused by protozoan parasites of the genus Leishmania, affects millions of people worldwide. Investigating the potential of this compound against leishmaniasis could yield valuable insights.

Antimalarial Evaluation

While not extensively studied, derivatives related to our compound have shown promise against malaria. Researchers have reported cytotoxic activities against cancer cell lines (MCF-7, HCT-116, and HepG-2) with IC50 values ranging from 45 to 97 nM. Notably, these values compare favorably to the standard drug sorafenib . Considering the urgent need for effective antimalarial agents, further exploration of this compound’s activity against Plasmodium parasites is warranted.

Mécanisme D'action

Target of Action

Similar compounds with a pyrazole core have been reported to exhibit potent antileishmanial and antimalarial activities . These activities suggest that the compound may target specific enzymes or proteins in these pathogens.

Mode of Action

It is known that pyrazole-bearing compounds, which this compound is a part of, are known for their diverse pharmacological effects . The compound likely interacts with its targets, leading to changes that inhibit the growth or function of the pathogens.

Biochemical Pathways

Given the reported antileishmanial and antimalarial activities of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in these pathogens, leading to their inhibition.

Result of Action

Based on the reported antileishmanial and antimalarial activities of similar compounds , it can be inferred that the compound likely leads to the inhibition or death of these pathogens.

Propriétés

IUPAC Name |

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O2S/c1-20-6-13(19)16-14-11-7-21-8-12(11)17-18(14)10-4-2-3-9(15)5-10/h2-5H,6-8H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVKQDZQEBGVSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

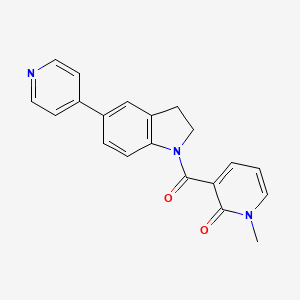

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B2770146.png)

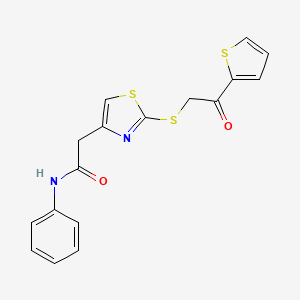

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2770150.png)

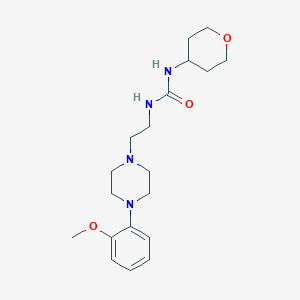

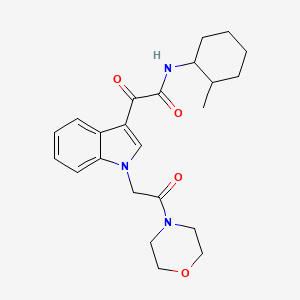

![Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone](/img/structure/B2770154.png)

![N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2770155.png)

![(Z)-8-(furan-2-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2770159.png)

![2-{[3-(Methoxycarbonyl)benzyl]thio}nicotinic acid](/img/structure/B2770163.png)

![6-chloro-2-(piperidin-1-ylcarbonyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2770165.png)

![1-(3,9-Dioxa-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one](/img/structure/B2770166.png)